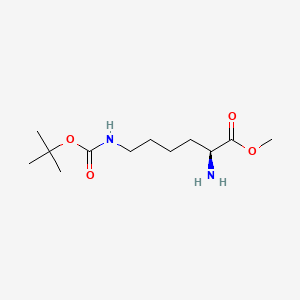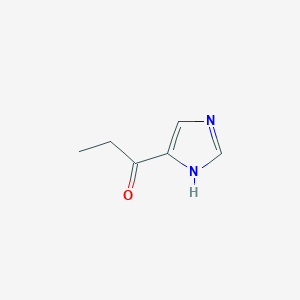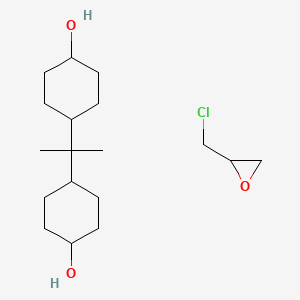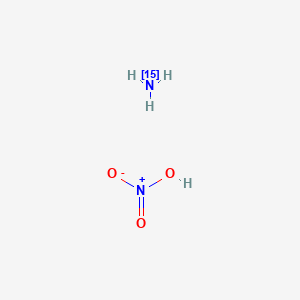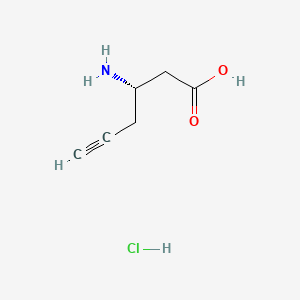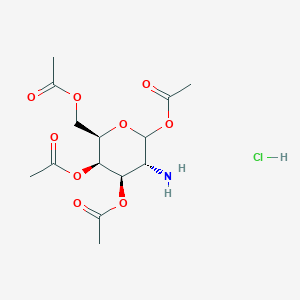
2,3-Dideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enoic acid
Descripción general
Descripción
2,3-Dideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enoic acid, also known as D2-PEPA, is a deuterated analog of the selective AMPA. It has a molecular formula of C9HD7O2 and a molecular weight of 155.2 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl group attached to a propenoic acid group, with deuterium atoms replacing some of the hydrogen atoms . The exact structure can be found in the referenced chemical databases .Aplicaciones Científicas De Investigación
Synthesis and Characterization : A study by Kotteswaran, Senthil Pandian, and Ramasamy (2016) on a related compound, 2-Cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid, involves its synthesis and characterization. The study focuses on the structural analysis through 1H NMR, 13C NMR, and FTIR, as well as exploring its electronic properties using UV-visible absorption spectroscopy. Such synthesis and characterization methods could potentially apply to the compound of interest (Kotteswaran, Senthil Pandian, & Ramasamy, 2016).
Palladium-Catalyzed Cross-Coupling : The use of palladium-catalyzed cross-coupling in synthesizing 3,3-disubstituted prop-2-enoic acids is another relevant research area. Abarbri et al. (2002) achieved selective preparation of these acids via cross-coupling of 3-substituted 3-iodobut-2-enoic acids with organometallic reagents. This method could potentially be applicable in synthesizing or modifying the compound (Abarbri, Thibonnet, Parrain, & Duchěne, 2002).
Crystal Structure Analysis : Venkatesan et al. (2016) conducted a structural investigation of a similar compound, (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid. They used X-ray crystallography and spectroscopic methods, along with quantum chemical calculations, to determine its structure. Understanding the crystal structure is vital for predicting the chemical behavior and potential applications of the compound (Venkatesan, Rajakannan, Venkataramanan, Ilangovan, Sundius, & Thamotharan, 2016).
Liquid Crystal Alignment : Research on prop-2-enoates, such as the study by Hegde et al. (2013), demonstrated the use of these compounds in the photoalignment of liquid crystals. This application could be relevant if the 2,3-Dideuterio compound exhibits similar properties (Hegde, Ata Alla, Matharu, & Komitov, 2013).
Transition Metal Coordination Chemistry : Shahzadi et al. (2008) explored the synthesis and characterization of transition metal carboxylates, including those derived from prop-2-enoic acid. The study included assessing their biocidal properties, highlighting a potential application in microbiology or medicinal chemistry (Shahzadi, Ali, Jabeen, Kanwal, Rafique, & Khan, 2008).
Propiedades
IUPAC Name |
2,3-dideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H,10,11)/i1D,2D,3D,4D,5D,6D,7D | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYWAXJHAXSJNI-GSNKEKJESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=C([2H])C(=O)O)[2H])[2H])[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




